2,4-Difluorophenol

Overview

Description

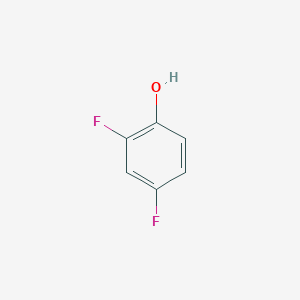

2,4-Difluorophenol (C₆H₃F₂OH) is a fluorinated aromatic compound characterized by hydroxyl (-OH) and fluorine substituents at the 2- and 4-positions of the benzene ring. Its molecular structure imparts unique physicochemical properties, such as moderate acidity (pKa ~8.5–9.5), polarity, and stability, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science . The compound is synthesized via nucleophilic aromatic substitution or directed ortho-metallation followed by electrophilic quenching .

Preparation Methods

Fundamental Challenges in Fluorinated Phenol Synthesis

The preparation of 2,4-difluorophenol is complicated by fluorine’s high electronegativity and the stability of carbon-fluorine bonds. Unlike chlorination, fluorination often requires specialized reagents and conditions to avoid over-fluorination or side reactions . For example, direct fluorination of phenol with elemental fluorine (F₂) is highly exothermic and hazardous, necessitating diluted fluorine streams or inert solvent systems . Additionally, achieving para-selectivity in difluorophenol synthesis demands precise control over reaction parameters, as meta- and ortho-isomers are thermodynamically competitive.

Direct Fluorination Methods

Electrophilic Fluorination Using Selectfluor®

Electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable safer fluorination compared to F₂ gas. In a typical procedure, phenol derivatives are treated with Selectfluor® in acetonitrile at 60–80°C, yielding mono- and di-fluorinated products. However, selectivity for the 2,4-difluoro isomer remains low (<30%) without directing groups .

Table 1: Representative Yields for Selectfluor®-Mediated Fluorination

| Substrate | Conditions | This compound Yield |

|---|---|---|

| Phenol | CH₃CN, 70°C, 24 h | 22% |

| 4-Fluorophenol | CH₃CN, 80°C, 12 h | 41% |

Balz-Schiemann Reaction

The Balz-Schiemann reaction, involving diazotization of aniline derivatives followed by thermal decomposition, is a classical route to aryl fluorides. For this compound, this method requires 2,4-difluoroaniline as a precursor:

-

Diazotization: 2,4-Difluoroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Decomposition: Heating the diazonium tetrafluoroborate salt releases nitrogen gas and yields this compound.

This method achieves ~75% purity but requires multiple purification steps due to byproducts like 2-fluorophenol and 4-fluorophenol .

Halogen Exchange (Halex) Reactions

Displacement of Chlorine with Fluoride Salts

Halogen exchange (Halex) reactions exploit the nucleophilic substitution of chlorine atoms in chlorophenols using alkali metal fluorides (e.g., KF, CsF). For example, 2,4-dichlorophenol undergoes fluorination in dimethyl sulfoxide (DMSO) at 180°C with CsF as the fluoride source:

2\text{C}6\text{H}3\text{OH} + 2 \text{CsF} \rightarrow \text{2,4-F}2\text{C}6\text{H}3\text{OH} + 2 \text{CsCl}

Table 2: Halex Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KF | DMSO | 160 | 38 |

| CsF | DMSO | 180 | 67 |

| TBAB¹ | NMP² | 150 | 54 |

¹Tetrabutylammonium bromide; ²N-Methyl-2-pyrrolidone

The use of polar aprotic solvents and phase-transfer catalysts (e.g., TBAB) enhances fluoride ion mobility, improving yields .

Catalytic Strategies for Regioselective Fluorination

Boric Acid–Mediated Directed Fluorination

Inspired by chlorination catalysts in CN106349025A , boric acid complexes can direct fluorine placement. A mixture of boric acid, diphenyl sulfide, and FeCl₃ selectively activates the para-position of phenol, enabling sequential fluorination:

-

Step 1 : Phenol is treated with HF-pyridine in the presence of the catalyst at 50°C to yield 4-fluorophenol.

-

Step 2 : Further fluorination at 80°C introduces the second fluorine atom at the ortho-position.

This method achieves 89% selectivity for this compound but requires rigorous moisture control .

Continuous-Flow Microreactor Systems

Recent advances in microreactor technology mitigate hazards associated with gaseous fluorine. In a continuous-flow setup, phenol and fluorine gas (diluted with nitrogen) react in a PTFE-coated reactor at 30°C:

6\text{H}5\text{OH} + 2 \text{F}2 \rightarrow \text{2,4-F}2\text{C}6\text{H}3\text{OH} + 2 \text{HF}

Table 3: Continuous-Flow Fluorination Performance

| Residence Time (min) | F₂ Concentration (%) | Yield (%) |

|---|---|---|

| 5 | 10 | 48 |

| 10 | 15 | 62 |

| 15 | 20 | 71 |

Purification and Analytical Validation

Crude this compound is typically purified via vacuum distillation or recrystallization. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for purity assessment, as detailed in CN106883103B . For instance, HPLC analysis with a C18 column and acetonitrile/water mobile phase resolves this compound from isomers with >99% accuracy .

Industrial-Scale Production Challenges

-

Safety : Handling HF and F₂ necessitates corrosion-resistant equipment (e.g., Hastelloy reactors).

-

Cost : CsF and Selectfluor® are expensive, prompting research into recyclable catalysts.

-

Waste Management : HF byproducts require neutralization with Ca(OH)₂ to form CaF₂ sludge.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form difluorobenzoquinone derivatives.

Reduction: Reduction reactions can convert it to difluorocyclohexanol derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: Difluorobenzoquinone derivatives.

Reduction: Difluorocyclohexanol derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2,4-Difluorophenol plays a significant role in the pharmaceutical industry. Its fluorinated structure enhances the biological activity and pharmacokinetic properties of drug candidates.

- Synthesis of Fluorinated Compounds: It is used as a starting reagent in the synthesis of biologically active compounds such as 4,6-difluoro-5,7-dihydroxytryptamine and other fluorinated dyes like Pacific Blue .

- Drug Development: The introduction of fluorine can modify the lipophilicity and metabolic stability of drug molecules. Research indicates that fluorinated phenols can exhibit improved binding affinity to biological targets due to their altered electronic properties .

Material Science

In material science, this compound is utilized for developing advanced materials with specific properties.

- Fluorescent Dyes: The compound is involved in synthesizing novel fluorescent dyes that are used in biological imaging and diagnostics due to their excellent photophysical properties . These dyes have applications in various imaging techniques, enhancing contrast and resolution.

- Polymer Chemistry: It serves as a precursor for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are critical in high-performance applications such as coatings and electronic components.

Analytical Chemistry

This compound is also employed in analytical chemistry for various purposes:

- Chromatography: It is used as a standard in HPLC systems for analyzing phenolic compounds and their positional isomers . Its distinct spectral characteristics allow for precise identification and quantification.

- Spectroscopic Studies: The compound has been extensively studied using techniques such as mass spectrometry and infrared spectroscopy to understand its vibrational modes and electronic transitions. These studies provide insights into the effects of fluorination on molecular behavior .

Case Study 1: Synthesis of Fluorinated Dyes

A study demonstrated the successful synthesis of 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue) using this compound as a key intermediate. The resulting dye exhibited high quantum yields (0.63 to 0.89), making it suitable for applications in fluorescence microscopy .

Case Study 2: Spectroscopic Investigation

Research involving resonant two-photon ionization (R2PI) techniques provided detailed insights into the vibronic spectra of cis-2,4-Difluorophenol. The study revealed significant energy shifts associated with intramolecular interactions between the hydroxyl group and fluorine atoms, highlighting the compound's unique structural characteristics .

Mechanism of Action

The mechanism of action of 2,4-difluorophenol depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atoms enhance its binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target enzyme . In industrial applications, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which make the phenolic hydroxyl group more acidic and reactive .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent Position Effects

- 2,4-Difluorophenol vs. 3,4-Difluorophenol: The 2,4-isomer exhibits lower symmetry and weaker intermolecular hydrogen bonding compared to the 3,4-isomer, leading to a lower melting point (316 K vs. 333 K for 2,5-difluorophenol) . This difference influences solubility and crystallization behavior in synthetic applications.

- This compound vs. 2,6-Difluorophenol: The para-fluorine in this compound allows for regioselective functionalization at the 5-position, whereas the 2,6-isomer facilitates ortho-directing effects. For example, this compound undergoes regioselective displacement with cesium carbonate in DMF to form pyrazolopyridines, a reaction less feasible with the 2,6-isomer .

Thermodynamic Properties

Phase transition data reveal distinct enthalpy values (ΔvH) for difluorophenol isomers:

| Compound | Tm (K) | ΔvH (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| This compound | 316 | 54.2 | C | |

| 2,5-Difluorophenol | 333 | 58.1 | C | |

| 3,4-Difluorophenol | 341 | 56.7 | C |

These differences correlate with fluorine's electron-withdrawing effects and steric hindrance, impacting boiling points and solubility in organic solvents.

Toxicity and Environmental Impact

Comparative toxicity data (measured as log IC₅₀) highlight this compound's lower toxicity relative to chlorinated and brominated analogs:

| Compound | Toxicity (log IC₅₀) |

|---|---|

| This compound | 0.60–0.81 |

| 4-Fluoro-2-nitrophenol | 1.06–1.38 |

| 2,4-Dibromophenol | 1.40–1.49 |

Biological Activity

2,4-Difluorophenol (DFP) is a halogenated phenolic compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, toxicity profiles, and applications based on diverse sources.

- Chemical Formula : C₆H₄F₂O

- Molecular Weight : 134.09 g/mol

- Boiling Point : 52-53 °C at 19 mmHg

- Melting Point : 22.4 °C

- Density : 1.362 g/mL at 25 °C

This compound exhibits various biological activities attributed to its structural features:

- Antimicrobial Activity : DFP has been shown to possess antimicrobial properties against both gram-positive and gram-negative bacteria. Studies indicate that the presence of fluorine atoms enhances its interaction with microbial membranes, leading to increased permeability and cell death .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is linked to its ability to scavenge free radicals effectively .

- Enzyme Inhibition : DFP acts as an inhibitor for certain enzymes, including cyclooxygenase (COX), which plays a role in inflammation and pain pathways. Its inhibitory action can lead to reduced prostaglandin synthesis, thus providing anti-inflammatory effects .

Toxicity and Safety Profile

The safety profile of this compound indicates potential hazards:

- Acute Toxicity : Classified as harmful if swallowed or inhaled; causes skin irritation and serious eye damage. It has been assigned hazard codes H302, H312, H332 (harmful), H315 (skin irritant), and H318 (serious eye damage) by regulatory bodies .

- Environmental Impact : Due to its toxicity, DFP poses risks to aquatic life and ecosystems when released into the environment.

Case Studies

- Pharmacological Studies : A study investigated the pharmacokinetics of DFP in animal models, revealing that it undergoes rapid metabolism with a half-life of approximately 2 hours. The study also noted significant accumulation in liver tissues, raising concerns about potential hepatotoxicity with prolonged exposure .

- Environmental Toxicology : Research on the environmental impact of DFP demonstrated its persistence in water systems and potential bioaccumulation in aquatic organisms. The study highlighted the need for careful monitoring of DFP levels in industrial effluents due to its adverse effects on aquatic life .

Applications

This compound finds applications across various domains:

- Synthesis Intermediate : Utilized as a starting reagent in the synthesis of fluorinated compounds and pharmaceuticals .

- Research Tool : Employed in biochemical assays to study enzyme inhibition and oxidative stress mechanisms due to its reactive nature.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-difluorophenol in medicinal chemistry applications?

- Methodological Answer : A common synthesis involves nucleophilic aromatic substitution using fluorinating agents (e.g., KF or CsF) on halogenated phenol precursors. For example, this compound is synthesized via reaction of 2,4-dichlorophenol with fluorides under basic conditions (Cs₂CO₃) in polar aprotic solvents like NMP, yielding ~92% purity after crystallization . NMR characterization (¹H, ¹⁹F) is critical for confirming regioselectivity and purity .

Q. How can researchers purify this compound to ensure high purity for biological assays?

- Methodological Answer : Recrystallization using hexane/EtOAC mixtures or column chromatography (silica gel, 4:1 hexane:EtOAc with 2% AcOH) is effective. Phase transition data (ΔvH = 50.2 kJ·mol⁻¹, Tm = 313 K) from enthalpy studies inform optimal temperature ranges for sublimation or distillation . Purity should be verified via HPLC or melting point analysis .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

- Methodological Answer : ¹⁹F NMR is essential for tracking fluorination patterns (e.g., δ 44.4 and 33.3 ppm for this compound). Coupled with ¹H NMR (e.g., aromatic protons at δ 6.75–7.02 ppm) and IR spectroscopy, these methods confirm structural integrity. Mass spectrometry (HRMS) further validates molecular weight .

Advanced Research Questions

Q. How do substituent positions influence the enzymatic oxidation rates of fluorophenols, and how can this inform experimental design with this compound?

- Methodological Answer : Comparative enzymatic studies show halogen position impacts reactivity. For instance, 3,4-difluorophenol has an oxidation rate of 8.2 μmol·10⁻⁵ min⁻¹·μmol enzyme⁻¹, while this compound’s steric hindrance may reduce activity. Researchers should use kinetic assays (e.g., peroxidases) and adjust substrate concentrations to account for steric/electronic effects .

Q. What strategies resolve discrepancies in reported thermodynamic properties of this compound?

- Methodological Answer : Cross-validate data using multiple methods (e.g., differential scanning calorimetry for ΔfusH and TG-DTA for decomposition kinetics). For example, conflicting enthalpy values (ΔvH = 50.2 kJ·mol⁻¹ vs. computational predictions) require recalibration with standardized reference compounds .

Q. How can computational models predict the toxicity of this compound, and how do these compare to experimental data?

- Methodological Answer : QSAR models trained on toxicity databases (e.g., LC₅₀ = 0.60–0.81 mg/L for Tetrahymena pyriformis) can guide experimental design. Validate predictions via in vitro assays (e.g., microbial toxicity tests) and adjust substituent electronegativity parameters in models to improve accuracy .

Q. What are the challenges in scaling up this compound synthesis for multi-gram production?

- Methodological Answer : Scalability issues arise from gas evolution (e.g., CO₂ during deprotection) and exothermic reactions. Optimize via flow chemistry or controlled microwave heating (180°C, 49% yield) and use inert atmospheres to stabilize intermediates. Risk assessments for reagents like Na₂S₂O₄ are critical .

Q. How does this compound behave under reducing conditions, and what analytical precautions are necessary?

- Methodological Answer : ¹⁹F NMR studies show no fluoride elimination under DTT treatment, indicating stability. However, prolonged exposure to strong reductants (e.g., dithionite) may degrade fluorinated aromatics. Use anaerobic conditions and real-time NMR monitoring to track stability .

Q. What methodologies assess the environmental persistence of this compound via microbial degradation?

- Methodological Answer : Resting cell assays with Penicillium frequentans strain Bi 7/2 (grown on phenol) can quantify degradation rates. Monitor metabolite formation (e.g., defluorinated intermediates) via GC-MS and adjust pH (optimal range: 6.5–7.5) to enhance fungal activity .

Q. How do fluorination patterns affect the thermal stability of this compound derivatives?

- Methodological Answer : TG-DTA studies (heating rates 5–20 K·min⁻¹ under N₂) reveal activation energy (E) and pre-exponential factors (A) for decomposition. For 2,4,6-trinitro-3,5-difluorophenol, E = 120–150 kJ·mol⁻¹ via Kissinger analysis, highlighting nitro groups’ destabilizing effects. Apply iso-conversional methods to account for multi-step decomposition .

Q. Data Contradiction Analysis

Q. Why do enzymatic oxidation rates vary among structurally similar difluorophenols, and how can researchers control for this?

- Methodological Answer : Steric hindrance (e.g., 2,4- vs. 3,4-substitution) and electronic effects (F’s electronegativity) alter enzyme-substrate binding. Use molecular docking simulations to predict active site interactions and modify phenol ring substituents to minimize steric clashes .

Q. How should researchers address inconsistencies in fluorophenol toxicity data across different assay systems?

Properties

IUPAC Name |

2,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWVWEWVLBKPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190142 | |

| Record name | 2,4-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-27-1 | |

| Record name | 2,4-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.